molecular formula C14H17ClN2O3S B2936228 1-(3-butoxy-4-chlorobenzenesulfonyl)-3-methyl-1H-pyrazole CAS No. 2361828-38-6

1-(3-butoxy-4-chlorobenzenesulfonyl)-3-methyl-1H-pyrazole

Cat. No.: B2936228
CAS No.: 2361828-38-6
M. Wt: 328.81
InChI Key: OKKCHAVMSMBJCR-UHFFFAOYSA-N
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Description

1-(3-butoxy-4-chlorobenzenesulfonyl)-3-methyl-1H-pyrazole is a pyrazole-based compound characterized by a sulfonamide-linked 3-butoxy-4-chlorobenzene moiety and a methyl group at the 3-position of the pyrazole ring. This structure combines a bulky alkoxy substituent (butoxy) and an electron-withdrawing chlorine atom on the benzene ring, which may influence its physicochemical properties, such as lipophilicity, solubility, and electronic behavior. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related pyrazole derivatives are known for anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

1-(3-butoxy-4-chlorophenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3S/c1-3-4-9-20-14-10-12(5-6-13(14)15)21(18,19)17-8-7-11(2)16-17/h5-8,10H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKCHAVMSMBJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC(=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-butoxy-4-chlorobenzenesulfonyl)-3-methyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with 3-methyl-1H-pyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-butoxy-4-chlorobenzenesulfonyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom in the chlorobenzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-butoxy-4-chlorobenzenesulfonyl)-3-methyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-butoxy-4-chlorobenzenesulfonyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-butoxy-4-chlorobenzenesulfonyl)-3-methyl-1H-pyrazole and analogous pyrazole derivatives:

Compound Key Substituents Molecular Weight Reported Activity Key Structural Differences
1-(3-butoxy-4-chlorobenzenesulfonyl)-3-methyl-1H-pyrazole (Target) 3-butoxy-4-chlorobenzenesulfonyl, 3-methyl pyrazole ~354.8 g/mol* N/A (inferred: potential anti-inflammatory/kinase inhibition based on analogs) Bulky butoxy group; chloro at para position on benzene.
1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde derivatives 3-chlorophenyl, 4-methoxyphenyl, carboxaldehyde ~300–350 g/mol Anti-inflammatory (prostaglandin inhibition; UI = 2.10–4.27) Methoxy instead of butoxy; lacks sulfonyl group.
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde 3-chlorophenylsulfanyl, trifluoromethyl, carbaldehyde ~348.7 g/mol Structural analysis (crystallography) Sulfanyl (-S-) linker vs. sulfonyl (-SO₂-); trifluoromethyl enhances electron-withdrawing effects.
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide 3-chlorophenoxy, sulfonamide, ethylpyrazole ~426.9 g/mol N/A (structural analog for sulfonamide-based drug design) Phenoxy group instead of benzenesulfonyl; dual pyrazole cores.
1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole 4-(chloromethyl)phenyl, 3-methyl pyrazole 206.67 g/mol Research chemical (no reported bioactivity) Chloromethyl substituent; lacks sulfonyl and alkoxy groups.
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole 2-fluorophenyl, 3-methyl pyrazole ~180.6 g/mol N/A (research use) Fluorine instead of chlorine; smaller substituent size and higher electronegativity.

*Calculated based on formula C₁₄H₁₇ClN₂O₃S.

Key Findings from Comparative Analysis:

Chlorine at the 4-position on the benzene ring (as in the target compound) may improve electronic interactions with biological targets, similar to its role in anti-inflammatory pyrazole derivatives .

Sulfonyl vs. Sulfanyl/Sulfonamide Linkers :

  • The sulfonyl group in the target compound provides stronger electron-withdrawing effects and hydrogen-bonding capacity compared to sulfanyl (-S-) or sulfonamide (-N-SO₂-) linkers, which could influence binding affinity and metabolic stability .

Structural Analogues in Drug Design :

  • Compounds with dual heterocyclic cores (e.g., two pyrazole rings in ) exhibit enhanced molecular complexity but may face synthetic challenges. The target compound’s single pyrazole core simplifies synthesis while retaining functional diversity.

Biological Activity

1-(3-butoxy-4-chlorobenzenesulfonyl)-3-methyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C14H20ClNO3S
  • Molecular Weight : 317.8 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with 3-methyl-1H-pyrazole. The reaction conditions and yields can vary based on the specific methodologies employed.

Antifungal Activity

Research indicates that pyrazole derivatives, including those with similar structures to 1-(3-butoxy-4-chlorobenzenesulfonyl)-3-methyl-1H-pyrazole, exhibit significant antifungal properties. For instance, a study demonstrated that certain pyrazole derivatives showed promising antifungal activity against various pathogenic fungi strains, suggesting a potential therapeutic application in treating fungal infections .

Antitubercular Activity

In addition to antifungal properties, compounds with a pyrazole scaffold have been evaluated for their antitubercular effects. A notable study found that some derivatives displayed activity against Mycobacterium tuberculosis, indicating the potential of these compounds in combating tuberculosis .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are also recognized for their anti-inflammatory and analgesic activities. These effects have been documented in various studies where compounds similar to 1-(3-butoxy-4-chlorobenzenesulfonyl)-3-methyl-1H-pyrazole were tested in animal models, showing significant reductions in inflammation and pain responses .

Case Studies

Study Compound Activity Findings
Study 1Pyrazole Derivative AAntifungalEffective against multiple fungal strains
Study 2Pyrazole Derivative BAntitubercularActive against Mycobacterium tuberculosis H37Rv
Study 3Pyrazole Derivative CAnti-inflammatoryReduced paw edema in rat models

The biological activity of pyrazole derivatives is often attributed to their ability to inhibit specific enzymes or pathways involved in disease processes. For example, their antifungal action may involve disrupting fungal cell wall synthesis or function, while antitubercular effects might result from interference with bacterial metabolism or replication.

Q & A

Q. What are the recommended synthetic routes for 1-(3-butoxy-4-chlorobenzenesulfonyl)-3-methyl-1H-pyrazole, and what reaction conditions optimize yield?

The compound can be synthesized via nucleophilic substitution or sulfonation reactions. For example, sulfonyl chloride intermediates (e.g., 3-butoxy-4-chlorobenzenesulfonyl chloride) can react with 3-methyl-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Yield optimization requires anhydrous conditions and stoichiometric control of the sulfonyl chloride to pyrazole ratio (1.2:1 molar ratio recommended). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How is the structural characterization of this compound validated in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, analogous sulfonamide-pyrazole hybrids have been characterized using SC-XRD to resolve bond lengths (e.g., S–N bond: ~1.62 Å) and dihedral angles between aromatic rings . Complementary techniques include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., methyl group at C3 of pyrazole, butoxy chain integration).
  • FT-IR : Key peaks for sulfonyl (SO₂) groups appear at ~1350 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric) .

Q. What are the standard protocols for assessing the compound’s purity?

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) is widely used. Purity thresholds ≥95% are typical for biological testing. Melting point analysis (e.g., 150–160°C range for similar sulfonamides) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) further validate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in:

  • Assay conditions : pH, solvent (DMSO vs. aqueous buffer), and bacterial strains/cell lines used.
  • Compound solubility : Pre-solubilization in DMSO (≤1% v/v) minimizes aggregation artifacts.
  • Control experiments : Include positive controls (e.g., sulfamethoxazole for antibacterial assays) and validate target engagement via isothermal titration calorimetry (ITC) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking (AutoDock Vina) into target proteins (e.g., carbonic anhydrase IX) identifies key interactions:

  • Sulfonyl group hydrogen bonding with active-site residues (e.g., Thr199).
  • Chlorophenyl moiety contributing to hydrophobic interactions . MD simulations (>50 ns) assess binding stability under physiological conditions .

Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?

  • Derivatization : Replace the butoxy group with fluorinated alkoxy chains to reduce CYP450-mediated oxidation.
  • Prodrug design : Esterification of the sulfonamide group enhances oral bioavailability.
  • In vitro microsomal assays : Rat liver microsomes (RLM) or human hepatocytes quantify metabolic half-life (t₁/₂). Co-administration with CYP inhibitors (e.g., ketoconazole) identifies major metabolic pathways .

Q. How can researchers address spectral ambiguities in NMR data for this compound?

Overlapping peaks in ¹H NMR (e.g., aromatic protons) can be resolved via:

  • 2D NMR : HSQC and HMBC correlate proton and carbon signals, confirming connectivity.
  • Deuterated solvents : DMSO-d₆ or CDCl₃ sharpen splitting patterns.
  • Variable temperature NMR : Reduces signal broadening caused by slow rotation of the sulfonyl group .

Methodological Notes

  • Synthetic reproducibility : Replicate reactions under inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Crystallization : Slow evaporation of dichloromethane/hexane mixtures yields diffraction-quality crystals .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., Chemotion) .

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